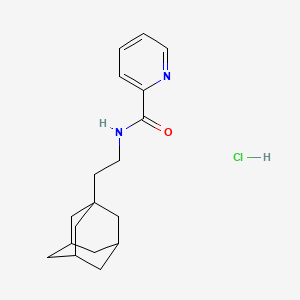![molecular formula C20H15NO B14158601 {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone CAS No. 5449-81-0](/img/structure/B14158601.png)
{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone is a chemical compound characterized by its unique structure, which includes an imino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone typically involves the reaction of benzaldehyde derivatives with aniline derivatives under specific conditions. One common method involves the use of a condensation reaction where benzaldehyde reacts with aniline in the presence of an acid catalyst to form the imine intermediate. This intermediate is then further reacted with another benzaldehyde derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone: Characterized by its imine group and phenyl rings.
{2-[(e)-Imino(phenyl)methyl]phenyl}(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
{2-[(e)-Imino(phenyl)methyl]phenyl}(chloro)methanone: Contains a chloro group, which alters its reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its imine group provides a reactive site for various chemical transformations, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
5449-81-0 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
[2-(benzenecarboximidoyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H15NO/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,21H |
InChI-Schlüssel |
ODCMXZNPSNFHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


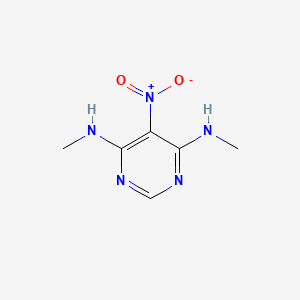
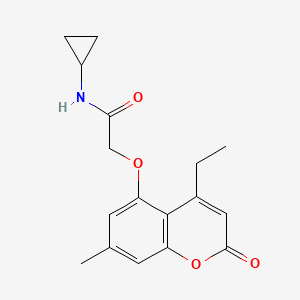
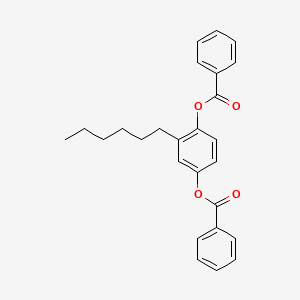
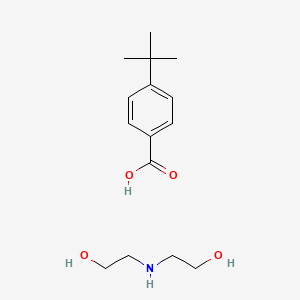

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)

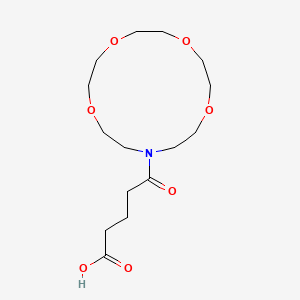
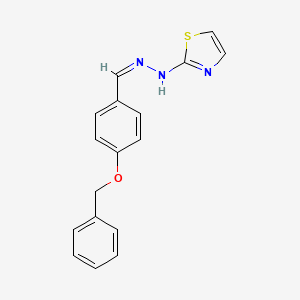
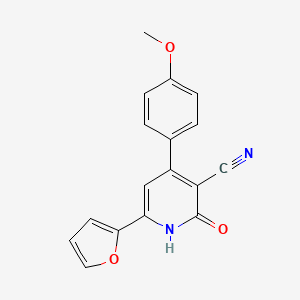
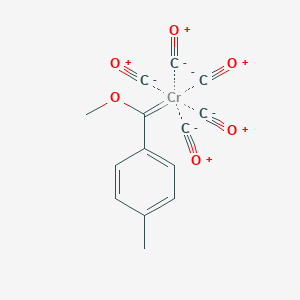
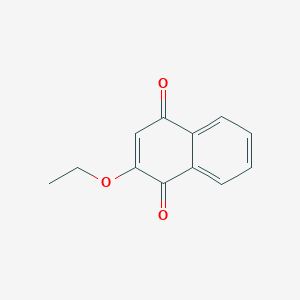
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
